molecular formula C10H16ClN5 B12227983 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12227983
M. Wt: 241.72 g/mol
InChI Key: SFKSQUUTFCHOAR-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Methylation: The pyrazole rings are then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the two methylated pyrazole rings through a methylene bridge, which can be achieved using formaldehyde and a suitable amine under reductive amination conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole rings can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
  • Isoxazole derivatives

Comparison:

  • Uniqueness: 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its dual pyrazole structure, which provides distinct chemical and biological properties compared to other similar compounds.
  • Chemical Properties: The presence of two pyrazole rings linked by a methylene bridge offers unique reactivity and stability.
  • Biological Activity: The compound’s specific binding affinity to certain enzymes and receptors sets it apart from other pyrazole derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-14-4-3-10(13-14)7-11-5-9-6-12-15(2)8-9;/h3-4,6,8,11H,5,7H2,1-2H3;1H

InChI Key

SFKSQUUTFCHOAR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CN(N=C2)C.Cl

Origin of Product

United States

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